4-Cyclohexylaniline
Overview
Description
4-Cyclohexylaniline, also known as 4-Cyclohexylbenzenamine, is an organic compound with the molecular formula C12H17N. It is a derivative of aniline where the para position of the benzene ring is substituted with a cyclohexyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Scientific Research Applications
4-Cyclohexylaniline has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
4-Cyclohexylaniline is a chemical compound with the linear formula C12H17N
Mode of Action
It has been used as a reactant in nucleophilic acylation to form n-(4-cyclohexylphenyl)acetamide by reacting with acetyl halides . This suggests that it may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. It has been used in the synthesis of n-(4-cyclohexylphenyl)-2-morpholino-acetamide , suggesting that it may be involved in the modification of proteins or other biomolecules.
Result of Action
It has been used in the synthesis of various compounds , suggesting that it may have potential applications in chemical synthesis and possibly in drug development.
Safety and Hazards
Future Directions
The future directions of 4-Cyclohexylaniline are not fully understood and require further investigation .
Relevant Papers
A paper titled “Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters” discusses the reductive amination of phenolics with cyclohexylamine using Pd/C and Rh/C as catalysts .
Biochemical Analysis
Biochemical Properties
4-Cyclohexylaniline plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is estrogen synthetase (aromatase). Studies have shown that this compound is an effective inhibitor of the aromatization of testosterone and androstenedione . This inhibition is competitive, with a Ki value of 0.14 μM for both substrates . The compound binds to the heme-iron of the aromatase cytochrome P-450, producing a type II spectral change . This interaction highlights the specificity of this compound towards aromatase.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens from androgens . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the reduction in estrogen levels due to aromatase inhibition can lead to changes in the expression of estrogen-responsive genes and alter cellular metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the aromatase enzyme. The compound’s arylamine moiety coordinates with the heme-iron of the aromatase cytochrome P-450, leading to enzyme inhibition . This binding prevents the conversion of androgens to estrogens, thereby reducing estrogen levels. Additionally, the blockade of the amino group of this compound by acetylation results in a loss of inhibitory activity, indicating the importance of the arylamine group for its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its inhibitory effects on aromatase can vary depending on the duration of exposure. Long-term studies have shown that this compound maintains its inhibitory activity over extended periods, although some degradation may occur . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits aromatase without causing significant adverse effects . At higher doses, toxic effects such as respiratory irritation and skin irritation have been reported . These findings highlight the importance of determining the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of aromatase. The compound interacts with enzymes such as cytochrome P-450, which plays a role in the metabolism of steroids . By inhibiting aromatase, this compound affects the metabolic flux of androgens and estrogens, leading to changes in metabolite levels. This interaction underscores the compound’s potential impact on steroid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich environments . It interacts with transporters and binding proteins that facilitate its movement within the cellular milieu. This distribution pattern is essential for understanding the compound’s localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the endoplasmic reticulum, where aromatase is predominantly found . This localization is crucial for its inhibitory activity, as it ensures proximity to the target enzyme. Additionally, post-translational modifications such as acetylation can affect the compound’s localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclohexylaniline can be synthesized through several methods. One common method involves the reaction of cyclohexyllithium with chlorobenzene. The specific procedure involves adding cyclohexyllithium to chlorobenzene while controlling the temperature and reaction time to obtain the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-nitrocyclohexylbenzene. This process involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylaniline undergoes various chemical reactions, including:
Nucleophilic Acylation: It reacts with acetyl halides to form N-(4-cyclohexylphenyl)acetamide.
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions:
Acetyl Halides: Used in nucleophilic acylation reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
N-(4-Cyclohexylphenyl)acetamide: Formed from nucleophilic acylation.
4-Nitrocyclohexylbenzene: Formed from nitration reactions.
Comparison with Similar Compounds
Aniline: The parent compound of 4-Cyclohexylaniline, with a simpler structure lacking the cyclohexyl group.
Cyclohexylamine: Similar in structure but lacks the aromatic benzene ring.
4-Methylcyclohexylaniline: Similar structure with a methyl group instead of a hydrogen atom on the cyclohexyl ring.
Uniqueness: this compound is unique due to the presence of both an aromatic benzene ring and a cyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
4-cyclohexylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNMBIKJQAKQBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213154 | |
Record name | 4-Cyclohexylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-50-8 | |
Record name | 4-Cyclohexylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6373-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclohexylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyclohexylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclohexylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Cyclohexylaniline exert its effect on steroidogenesis?
A1: this compound acts as a potent aromatase inhibitor. [] Aromatase is an enzyme crucial for the conversion of androgens (like testosterone and androstenedione) to estrogens. By inhibiting aromatase, this compound effectively reduces the production of estradiol. [, ] This inhibition has downstream consequences on progesterone production in the human corpus luteum. While low, physiological concentrations of estradiol can stimulate progesterone production, higher, pharmacological levels of estradiol can have the opposite effect, leading to a decrease in progesterone production. [] Therefore, by reducing estradiol levels, this compound can indirectly influence progesterone synthesis.
Q2: What is known about the structural features of this compound that are important for its activity?
A2: this compound is a structurally simpler analog of the drug aminoglutethimide, yet it exhibits greater potency in inhibiting aromatase. [] Studies have shown that the arylamine moiety of both this compound and aminoglutethimide is essential for their inhibitory activity. [] This arylamine group is responsible for coordinating with the heme-iron of the aromatase cytochrome P450 enzyme, leading to its inhibition. [] Interestingly, unlike aminoglutethimide, this compound does not require the complex glutarimide ring or the chiral 3-ethyl substituent for high-affinity binding to aromatase. [] This suggests that the specific structure of the cyclohexyl group in this compound plays a crucial role in its interaction with the aromatase enzyme.
Q3: Beyond its role in steroidogenesis, has this compound been investigated for other applications?
A3: Recent research has explored the potential use of this compound as part of a novel alkylating chemotherapeutic agent, specifically a phenyl-chloroethyl urea derivative. [, ] In these studies, this compound was reacted with 2-ethyl isocyanate to form cyclohexylphenyl-chloroethyl urea (CCEU). CCEU demonstrated promising anti-proliferative effects on multiple myeloma and acute myeloid leukemia (AML) cells. [, ] This activity was linked to CCEU's ability to target and alkylate prohibitin, a mitochondrial protein found to be overexpressed in these cancer cells. [, ] While further research is needed to fully elucidate the mechanism of action and therapeutic potential of CCEU, these studies highlight the possibility of utilizing this compound as a building block for novel anticancer agents.
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